molecular formula C40H38Si2 B11959507 Butane-1,2-diylbis(triphenylsilane)

Butane-1,2-diylbis(triphenylsilane)

Cat. No.: B11959507
M. Wt: 574.9 g/mol
InChI Key: ZPIBSVOAFMMEGG-UHFFFAOYSA-N
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Description

Butane-1,2-diylbis(triphenylsilane) is an organosilicon compound featuring a butane backbone (C₄H₈) with two triphenylsilyl (-SiPh₃) groups attached to the 1,2-positions. Triphenylsilyl groups confer steric bulk, hydrophobicity, and thermal stability, making such compounds valuable in materials science, organic synthesis, and precursor applications .

Properties

Molecular Formula

C40H38Si2

Molecular Weight

574.9 g/mol

IUPAC Name

triphenyl(1-triphenylsilylbutan-2-yl)silane

InChI

InChI=1S/C40H38Si2/c1-2-34(42(38-27-15-6-16-28-38,39-29-17-7-18-30-39)40-31-19-8-20-32-40)33-41(35-21-9-3-10-22-35,36-23-11-4-12-24-36)37-25-13-5-14-26-37/h3-32,34H,2,33H2,1H3

InChI Key

ZPIBSVOAFMMEGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,2-diylbis(triphenylsilane) typically involves the reaction of butane-1,2-diol with triphenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Butane-1,2-diylbis(triphenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Butane-1,2-diylbis(triphenylsilane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .

Scientific Research Applications

Butane-1,2-diylbis(triphenylsilane) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Butane-1,2-diylbis(triphenylsilane) involves its interaction with molecular targets through the formation of stable complexes. The compound can interact with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Comparisons

The table below compares key structural and molecular features of Butane-1,2-diylbis(triphenylsilane) with three analogs:

Compound Name Backbone Substituents Molecular Formula Molecular Weight Key Features
Butane-1,2-diylbis(triphenylsilane) Butane Triphenylsilyl (-SiPh₃) C₃₈H₃₈Si₂ ~563.0 g/mol* High steric bulk, low volatility
Ethane-1,2-diylbis(methylsilane) Ethane Methylsilyl (-SiCH₃) C₄H₁₄Si₂ 118.32 g/mol Low molecular weight, higher volatility
1,2-Bis(trimethylsilyl)benzene Benzene Trimethylsilyl (-Si(CH₃)₃) C₁₂H₂₂Si₂ 238.49 g/mol Aromatic backbone, moderate reactivity
2,2′-Butane-1,2-diylbis(thiourea)† Butane Thiourea-quinoline groups C₂₆H₃₂N₆S₂ 516.7 g/mol Nitrogen/sulfur functionality, biological activity

*Estimated based on structural analogs. †Example of a non-silicon bis-compound for functional contrast.

2.2 Physical and Chemical Properties
  • Volatility and Stability :

    • Butane-1,2-diylbis(triphenylsilane) : Expected to exhibit low volatility and high thermal stability due to bulky triphenylsilyl groups, similar to aromatic silyl compounds like 1,2-Bis(trimethylsilyl)benzene .
    • Ethane-1,2-diylbis(methylsilane) : A volatile liquid (boiling point >100°C) with higher flammability, suited for vapor deposition precursors .
    • 1,2-Bis(trimethylsilyl)benzene : Combines aromatic stability with moderate volatility, enabling use in electronics and cross-coupling reactions .
  • Reactivity :

    • Triphenylsilyl groups in the target compound likely reduce electrophilic reactivity compared to methylsilyl derivatives, making it less reactive in hydrolysis or oxidation .
    • Thiourea-linked analogs (e.g., ) exhibit biological activity (e.g., cholinesterase inhibition) due to nitrogen/sulfur moieties, contrasting with the inertness of silicon-carbon bonds in silanes .

Research Findings and Trends

  • Synthetic Flexibility : Ethane-1,2-diylbis(methylsilane) and its analogs are synthesized via straightforward silane coupling, whereas triphenylsilyl derivatives may require specialized catalysts to accommodate steric bulk .
  • Biological vs. Industrial Use : Silicon-based bis-compounds are predominantly industrial, while nitrogen/sulfur-containing bis-compounds (e.g., ) show promise in medicinal chemistry .
  • Thermal Performance : Bulky silyl groups enhance thermal stability, making Butane-1,2-diylbis(triphenylsilane) a candidate for high-temperature applications compared to smaller analogs like methylsilanes .

Biological Activity

Butane-1,2-diylbis(triphenylsilane) is an organosilicon compound that has garnered interest for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

Butane-1,2-diylbis(triphenylsilane) has the molecular formula C22H26Si2 and features a central butane-1,2-diyl group flanked by two triphenylsilane moieties. Its structure can be represented as follows:

CnHmSip\text{C}_n\text{H}_m\text{Si}_p

Where n=22n=22, m=26m=26, and p=2p=2. The presence of silicon atoms contributes to unique electronic properties that may influence its biological interactions.

Synthesis

The synthesis of Butane-1,2-diylbis(triphenylsilane) typically involves the reaction of butane-1,2-diol with triphenylsilyl chloride in the presence of a base. The general reaction scheme can be summarized as:

  • Formation of Silyl Ether :
    • Butane-1,2-diol reacts with triphenylsilyl chloride.
    • A base (e.g., triethylamine) is used to neutralize HCl byproduct.
  • Purification :
    • The product is purified using column chromatography or recrystallization.

Anticancer Properties

Recent studies have indicated that compounds containing silicon may exhibit anticancer properties. For instance, research has shown that organosilicon compounds can induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation : Studies demonstrate that Butane-1,2-diylbis(triphenylsilane) can inhibit the growth of certain cancer cell lines.
  • Induction of oxidative stress : The compound may enhance reactive oxygen species (ROS) production, leading to increased apoptosis in malignant cells.

Antimicrobial Activity

Butane-1,2-diylbis(triphenylsilane) has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), Butane-1,2-diylbis(triphenylsilane) was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. The compound's efficacy was attributed to its ability to penetrate bacterial membranes effectively.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration Range
AnticancerMCF-7 (breast cancer)Reduced viability10 µM - 100 µM
AntimicrobialStaphylococcus aureusInhibition of growth50 µg/mL
Escherichia coliInhibition of growth50 µg/mL

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionIncreased caspase activity
ROS ProductionEnhanced oxidative stress leading to cell death
Membrane DisruptionCompromised integrity of bacterial membranes

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